![molecular formula C10H16Cl2N2OS B1382159 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride CAS No. 1820747-35-0](/img/structure/B1382159.png)

2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

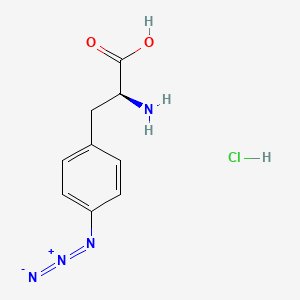

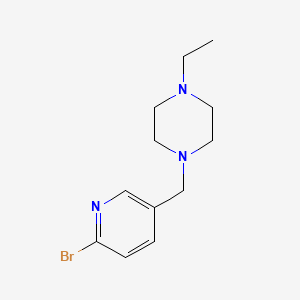

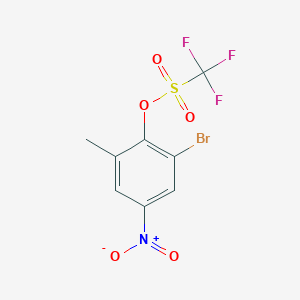

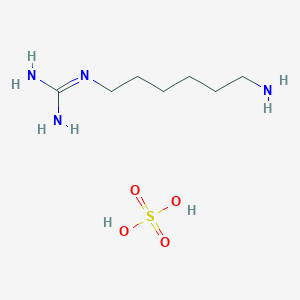

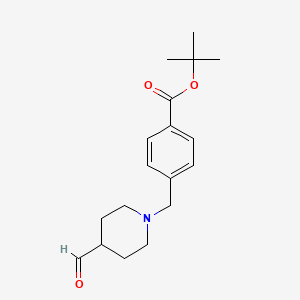

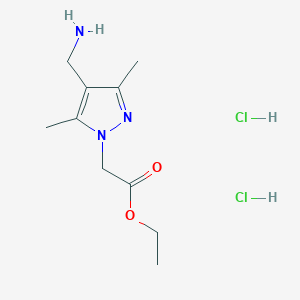

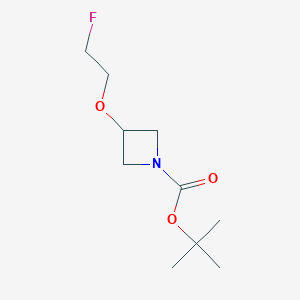

“2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2OS . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves a multistep process. Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through an isocyanide insertion reaction .Molecular Structure Analysis

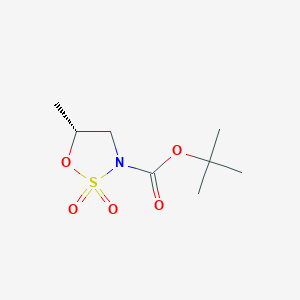

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H16Cl2N2OS) and molecular weight (283.22 g/mol).Scientific Research Applications

Nematicidal Activity

A series of novel azabicyclo derivatives containing a thiazole moiety, related to the compound of interest, were synthesized and evaluated for their nematicidal activities against pine-wood nematodes (Bursaphelenchus xylophilus). The bioassay results showed that most of these compounds displayed significant nematicidal activity at a concentration of 40 mg/L, with some compounds exhibiting more than 90% mortality against Bursaphelenchus xylophilus (Li et al., 2020).

Structural and Conformational Studies

Another study focused on the synthesis, structural, and conformational analysis of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride. This research included spectroscopic studies (1H, 13C NMR, and IR spectroscopy) to interpret the structural characteristics of these compounds, which are structurally related to the compound (Iriepa & Bellanato, 2011).

Synthetic Applications

Research has also been conducted on the synthesis of 2,8-diheterobicyclo[3.2.1]octane ring systems, which are structurally related to the target compound. These systems are of interest due to their presence in numerous biologically active natural products and their versatile reactivity, making them valuable building blocks in modern organic synthesis. The review covers developments in the synthesis and reactivity of these compounds, organized by the nature of the heteroatom embedded in the framework (Flores & Díez, 2014).

Antiprotozoal Activity

Another study synthesized new 2-azabicyclo[3.2.2]nonanes from antiprotozoal bicyclo[2.2.2]octan-2-ones to investigate the influence of the replacement of the rigid bicyclo-octane structure by the more flexible bicyclo-nonane system on antiplasmodial and antitrypanosomal activity. The synthesized compounds showed promising in vitro antiprotozoal activity and low cytotoxicity, making them lead compounds for further modifications (Seebacher et al., 2005).

Future Directions

The future directions of research on this compound could involve further exploration of its biological activities and potential applications in various fields. The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .

Mechanism of Action

Target of Action

The primary target of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The mode of action of 2-((8-Azabicyclo[32It is known that compounds with similar structures have been synthesized through isocyanide insertion reactions . These compounds have shown nematicidal activity, indicating that they may interact with their targets to cause lethal effects .

Biochemical Pathways

The biochemical pathways affected by 2-((8-Azabicyclo[32The compound’s structure is similar to that of tropane alkaloids , which are known to influence various biological behaviors in both vertebrates and invertebrates .

Result of Action

The molecular and cellular effects of 2-((8-Azabicyclo[32Compounds with similar structures have shown nematicidal activity, causing a lethal effect on nematodes .

Action Environment

The action, efficacy, and stability of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride can be influenced by various environmental factors. For instance, the concentration of the compound can affect its nematicidal activity . .

properties

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.2ClH/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10;;/h3-4,7-9,12H,1-2,5-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRYTCCDOOYGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC3=NC=CS3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)